LogP and Membrane Permeability Differentiation
The 3,4-dichloro substitution confers significantly higher lipophilicity compared to the mono‑chlorinated analog. The target compound exhibits a calculated LogP of 3.12 , while the 4‑chloro analog (CAS 80854-14-4) has an ACD/LogP of 2.65 . This ΔLogP of +0.47 translates into an approximately 3‑fold increase in predicted octanol/water partition coefficient, which directly influences passive membrane permeability and metabolic stability when the compound is used as a pharmaceutical intermediate.
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.12 (Predicted, ChemSrc) |
| Comparator Or Baseline | 2-(4-Chlorophenyl)-2-methylpropan-1-ol (CAS 80854-14-4): ACD/LogP = 2.65 (Predicted, ACD/Labs via ChemSpider) |
| Quantified Difference | ΔLogP = +0.47 (≈3‑fold higher partition coefficient) |
| Conditions | Predicted LogP values from ChemSrc and ACD/Labs Percepta Platform; room temperature, neutral pH. |
Why This Matters
Procurement decisions for intermediates intended for CNS‑active pharmaceutical synthesis should prioritize the 3,4‑dichloro congener when higher lipophilicity is required for target engagement, as the 4‑chloro variant would yield different ADME outcomes.
